

# A Head-to-Head Comparison of Diphenhydramine and Cetirizine on Cognitive Function

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## Compound of Interest

Compound Name: Toladryl

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This guide provides an objective comparison of the first-generation antihistamine, Diphenhydramine, and the second-generation antihistamine, Cetirizine, on cognitive function. The information presented is collated from multiple scientific studies to provide a comprehensive overview for researchers, scientists, and drug development professionals.

## Executive Summary

Diphenhydramine, a first-generation antihistamine, readily crosses the blood-brain barrier and exhibits significant anticholinergic activity, leading to well-documented impairments in cognitive and psychomotor functions. In contrast, Cetirizine, a second-generation antihistamine, is a peripherally selective H1-receptor antagonist with limited penetration into the central nervous system. Clinical studies consistently demonstrate that Cetirizine has a significantly more favorable cognitive safety profile compared to Diphenhydramine, with effects that are generally indistinguishable from placebo at standard therapeutic doses.

## Data Presentation

The following tables summarize quantitative data from studies comparing the effects of Diphenhydramine and Cetirizine on various cognitive and psychomotor domains.

Table 1: Comparative Effects on Psychomotor and Cognitive Performance

Cognitive Domain	Test	Diphenhydramine (50 mg)	Cetirizine (5 mg, 10 mg, 20 mg)	Reference
Psychomotor Performance	Automobile Driving Simulator	Impaired Performance	No significant difference from placebo	[1]
Attention/Vigilance	Digit Symbol Substitution Test (DSST)	Impaired Performance	No significant difference from placebo	[1]
Executive Function	Trails B Maze Tracking	Impaired Performance	No significant difference from placebo	[1]
Subjective Sedation	Visual Analog Scale (VAS)	Increased Drowsiness	No significant difference from placebo	[1]

Table 2: Effects of Cetirizine Compared to Placebo and a First-Generation Antihistamine (Promethazine)

Cognitive Domain	Test	Cetirizine (2.5, 5, 10 mg)	Promethazine (25 mg)	Reference
Arousal/Alertness	Critical Flicker Fusion (CFF)	Not significantly different from placebo	Significant reduction in threshold	[2]
Reaction Time	Choice Reaction Time (CRT)	Not significantly different from placebo	Significant increase in reaction time	[2]
Psychomotor Coordination	Compensatory Tracking Task (CTT)	Not significantly different from placebo	No significant disruption	[2]

Table 3: Cognitive and Psychomotor Effects of Cetirizine and Other Antihistamines

Cognitive Domain	Test	Cetirizine (10 mg)	Placebo	Reference
Psychomotor Speed	Digit Symbol Substitution Test (DSST)	Significant difference observed	No significant effect	[3]
Fine Motor Skills	Finger Tapping Test (FTT)	Significant difference observed	No significant effect	[3]
Visual Memory	Benton Visual Retention Test (BVRT)	No significant effect	No significant effect	[3]
Processing Speed	Perceptual Speed Test (PST)	No significant effect	No significant effect	[3]
Subjective Sleepiness	Stanford Sleepiness Scale (SSS)	No significant sedation	No significant effect	[3]

## Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.

### Study 1: Gengo et al. (1990) - Automobile Driving Simulator, DSST, Trails B

- Objective: To assess the effects of Cetirizine on objective measures of mental performance compared to Diphenhydramine and placebo.
- Design: A randomized, double-blind, crossover study.
- Subjects: Fifteen healthy volunteers.

- Interventions: Single doses of Cetirizine (5 mg, 10 mg, and 20 mg), Diphenhydramine (50 mg, positive control), and placebo (negative control).
- Assessments:
  - Automobile Driving Simulator: Measured various aspects of driving performance, including reaction time, lane tracking, and speed control.
  - Digit Symbol Substitution Test (DSST): Assessed processing speed, attention, and visuomotor coordination. Participants were required to substitute symbols for numbers according to a key.
  - Trails B Maze Tracking: Evaluated executive function, specifically cognitive flexibility and task switching. Participants were required to connect a sequence of numbers and letters in alternating order.
  - Subjective Feelings of Drowsiness: Measured using a visual analog scale.
- Time Points: Measurements were taken at 0, 2, 4, 6, 8, and 24 hours after drug administration.[\[1\]](#)

## Study 2: Shamsi et al. - CFF, CRT, CTT

- Objective: To compare the cognitive and psychomotor effects of Cetirizine with loratadine, promethazine, and placebo.
- Design: A double-blind, randomized, cross-over study.
- Subjects: Twenty-four healthy volunteers.
- Interventions: Cetirizine (2.5, 5, and 10 mg), loratadine (10, 20, and 40 mg), promethazine (25 mg), and placebo.
- Assessments:
  - Critical Flicker Fusion (CFF): Measured the threshold at which a flickering light is perceived as a continuous light, an indicator of central nervous system arousal.

- Choice Reaction Time (CRT): Assessed the speed of response to a stimulus when there are multiple possible responses.
- Compensatory Tracking Task (CTT): Evaluated psychomotor coordination and the ability to control a dynamic system.
- Subjective Sedation (LARS): Assessed using the Line Analogue Rating Scale.
- Time Points: Assessments were performed at 1.5, 3, and 6 hours post-dose.[2]

## Study 3: Saxena et al. (2020) - Cognitive and Psychomotor Test Battery

- Objective: To assess whether second-generation antihistamines alter psychomotor and cognitive function in comparison with a first-generation antihistamine (promethazine).
- Design: A single-blind, prospective study.
- Subjects: Seventy-five healthy human volunteers, divided into five groups.
- Interventions: Placebo, promethazine (25 mg), Cetirizine (10 mg), fexofenadine (120 mg), and loratadine (10 mg).
- Assessments:
  - Perceptual Speed Test (PST): Measured the ability to quickly and accurately compare visual information.
  - Benton Visual Retention Test (BVRT): Assessed visual memory and visual perception.
  - Stanford Sleepiness Scale (SSS): A subjective measure of sleepiness.
  - Finger Tapping Test (FTT): Evaluated fine motor speed and coordination.
  - Digit Symbol Substitution Test (DSST): Assessed processing speed and attention.
- Time Points: Assessments were conducted at baseline (pretreatment) and 60 minutes after a single dose of the drug (post-treatment).[3]

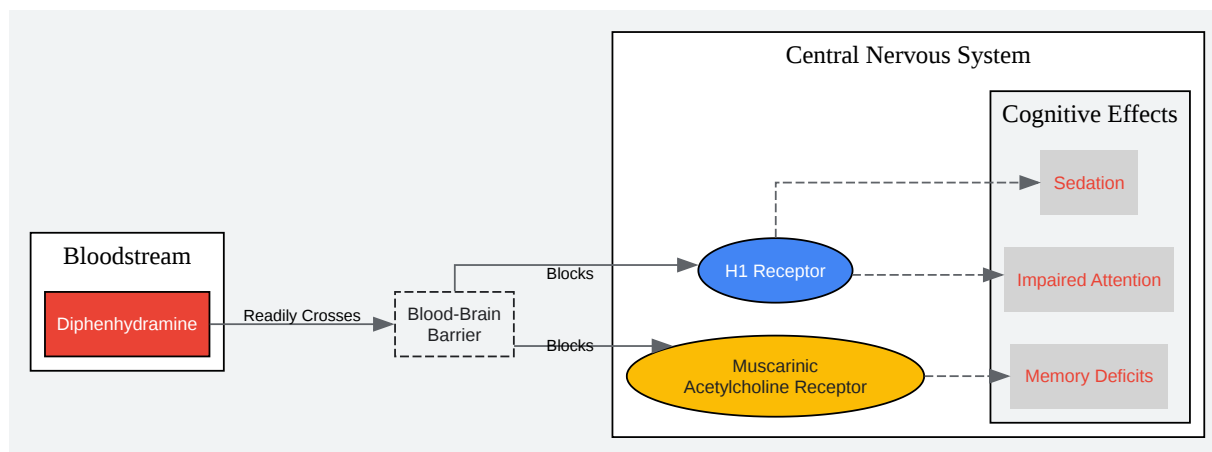
# Signaling Pathways and Mechanisms of Cognitive Effects

The differential effects of Diphenhydramine and Cetirizine on cognitive function are primarily due to their distinct pharmacological properties, particularly their ability to cross the blood-brain barrier and their receptor selectivity.

## Diphenhydramine: Central H1 and Muscarinic Receptor Blockade

Diphenhydramine is a lipophilic molecule that readily crosses the blood-brain barrier. In the central nervous system (CNS), it acts as an antagonist at two key receptors:

- **Histamine H1 Receptors:** Histaminergic neurons in the CNS play a crucial role in promoting wakefulness, attention, and cognitive function. By blocking H1 receptors, Diphenhydramine inhibits these alerting signals, leading to sedation and cognitive slowing.
- **Muscarinic Acetylcholine Receptors:** Acetylcholine is a critical neurotransmitter for learning and memory. Diphenhydramine's anticholinergic activity disrupts cholinergic signaling, contributing significantly to its adverse cognitive effects, including confusion and memory impairment.



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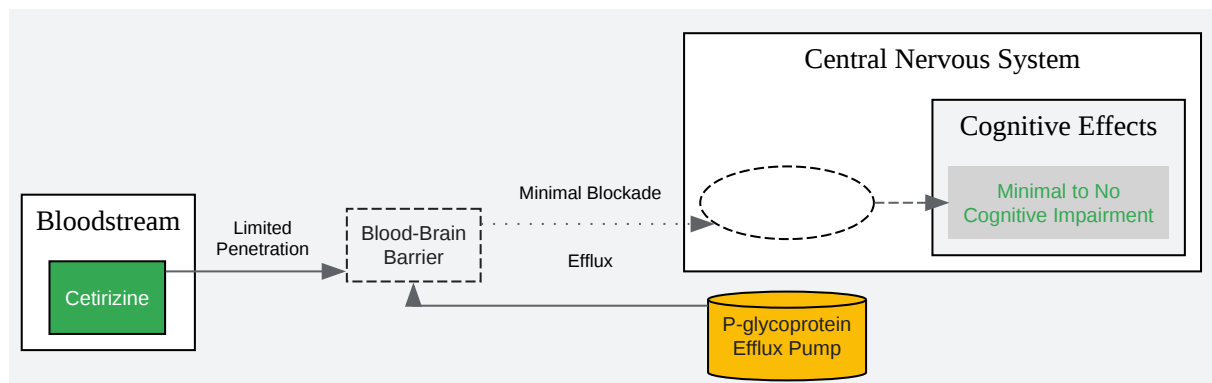
Caption: Diphenhydramine's pathway to cognitive impairment.

## Cetirizine: Peripheral H1 Receptor Selectivity

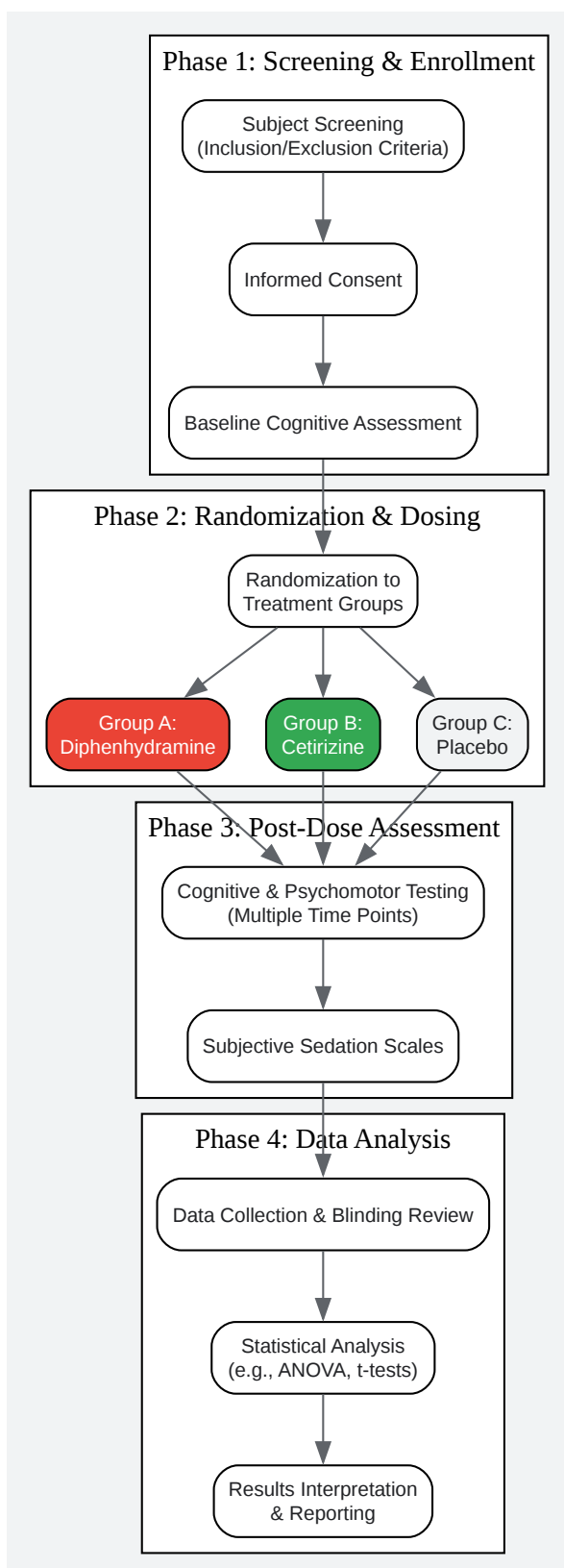
Cetirizine is a second-generation antihistamine designed to minimize CNS side effects. Its key features include:

- **Limited Blood-Brain Barrier Penetration:** Cetirizine is less lipophilic and a substrate of P-glycoprotein, an efflux transporter in the blood-brain barrier, which actively pumps the drug out of the CNS.
- **High Selectivity for H1 Receptors:** Cetirizine has a high affinity for H1 receptors and low affinity for other neurotransmitter receptors, such as muscarinic receptors.

This combination of properties means that at therapeutic doses, Cetirizine primarily acts on H1 receptors in the periphery to alleviate allergy symptoms, with minimal impact on the histaminergic and cholinergic systems in the brain that are critical for cognitive function.







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